molecular formula C9H6F2N2 B3037193 3-(2,5-Difluorophenyl)-1h-pyrazole CAS No. 474708-70-8

3-(2,5-Difluorophenyl)-1h-pyrazole

Cat. No.: B3037193
CAS No.: 474708-70-8
M. Wt: 180.15 g/mol
InChI Key: SBSIJHAAEYQRHD-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-1h-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-1h-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 2,5-difluorobenzaldehyde. One common method is the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate under basic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 3-(2,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole
  • 2,5-Difluorophenyl isocyanate

Comparison: 3-(2,5-Difluorophenyl)-1h-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities. Compared to other similar compounds, it exhibits higher selectivity and potency in its anticancer and antimicrobial activities .

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSIJHAAEYQRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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